3-(Trifluoromethoxy)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDSXTWDSJCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380419 | |
| Record name | 3-(Trifluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-84-9 | |
| Record name | 3-(Trifluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonation Using Chlorosulfonic Acid or Sulfuryl Chloride
A common industrial and laboratory method involves the sulfonation of 3-(trifluoromethoxy)benzene or its methyl derivatives with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl chloride group directly onto the aromatic ring.
- Reaction conditions: Typically performed under controlled temperatures (0–5 °C initially, then warmed to 50–100 °C) to avoid decomposition or side reactions.
- Solvent: Often neat or in inert solvents such as dichloromethane or chloroform.
- Workup: Acidic quenching followed by extraction and purification.
This method yields 3-(trifluoromethoxy)benzenesulfonyl chloride with good selectivity, but requires strict moisture control to prevent hydrolysis of the sulfonyl chloride.
Example Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-(Trifluoromethoxy)benzene + ClSO₃H | Formation of sulfonic acid intermediate |
| 2 | Heating (50–100 °C) | Conversion to sulfonyl chloride |
| 3 | Acidic workup and extraction | Isolation of this compound |
Preparation via Benzyl Sulfide Intermediates and Chlorination
An alternative route involves multi-step synthesis starting from trifluoromethoxy-substituted benzyl sulfides, which are then oxidized and chlorinated to yield the sulfonyl chloride.
Key Steps
- Synthesis of trifluoromethoxy-substituted benzyl sulfide: Prepared by nucleophilic substitution or Grignard reactions involving trifluoromethoxy-substituted aryl halides and sulfur-containing reagents.
- Oxidation to sulfoxide or sulfone intermediates: Controlled oxidation using reagents like hydrogen peroxide or peracids.
- Chlorination: Treatment with chlorine gas or chlorinating agents in the presence of activators (e.g., iodine) to convert sulfides/sulfoxides to sulfonyl chlorides.
Representative Experimental Data
| Experiment | Reactants & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chlorination of ortho-chlorobenzyl trifluoromethyl sulfide with Cl₂ at 20 °C | 85 | 99.5 | Exothermic reaction, controlled temp. | |
| Oxidation of benzyl sulfide to sulfoxide using H₂O₂, followed by chlorination with I₂ | 90 | 99+ | Two-step oxidation-chlorination route |
Data adapted from patent literature describing related trifluoromethyl sulfinyl chloride preparations, which share mechanistic similarities with trifluoromethoxy sulfonyl chloride synthesis.
Continuous Flow and Industrial Scale Methods
Recent advances include continuous flow synthesis techniques for related trifluoromethyl benzyl chlorides, which can be adapted for sulfonyl chloride derivatives to improve efficiency and scalability.
- Continuous flow reactors allow precise control of reaction time (30–600 seconds), temperature (~50 °C), and reagent mixing.
- Phase transfer catalysts and chlorinating agents (e.g., chlorosulfonic acid) are used to enhance reaction rates and selectivity.
- Advantages: Higher throughput, better safety, reduced byproducts, and suitability for scale-up.
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Reaction time | 30–600 seconds (optimal ~180) | Controls conversion and selectivity |
| Temperature | ~50 °C | Balances reaction rate and stability |
| Molar ratios (reagents) | Formaldehyde:chlorinating agent:PTC:acid = 1:1.5:1.1:0.003:0.4 | Optimizes yield and purity |
Adapted from continuous flow synthesis patents for trifluoromethyl benzyl chlorides, relevant for sulfonyl chloride analogs.
Analytical and Purification Considerations
- Purity assessment: Gas-liquid chromatography (GLC), HPLC, and NMR spectroscopy are essential to confirm product identity and purity (>95% typical).
- Spectroscopic features:
- ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm; trifluoromethoxy substituent influences chemical shifts.
- ¹⁹F NMR: Signals near δ -57 ppm for trifluoromethoxy group.
- IR spectroscopy: Characteristic sulfonyl chloride stretches at ~1370 cm⁻¹ and 1170 cm⁻¹; C-F vibrations near 1250 cm⁻¹.
- Purification: Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to remove impurities and residual reagents.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct sulfonation with ClSO₃H | 3-(Trifluoromethoxy)benzene + chlorosulfonic acid, 0–100 °C | Straightforward, scalable | Requires moisture control |
| Oxidation-chlorination route | Benzyl sulfide intermediate → oxidation → chlorination with Cl₂/I₂ | High purity, controlled steps | Multi-step, requires careful handling |
| Continuous flow synthesis | Organic solution + acid solution + chlorinating agent, 50 °C, short reaction time | High efficiency, scalable | Requires specialized equipment |
Research Findings and Notes
- The trifluoromethoxy group is electron-withdrawing and sterically demanding, which can influence sulfonation regioselectivity and reaction rates.
- Chlorination steps are exothermic and require temperature control to avoid side reactions and decomposition.
- Continuous flow methods offer improved safety and reproducibility for industrial production.
- Purification and characterization protocols are critical to ensure the sulfonyl chloride functionality remains intact without hydrolysis or side reactions.
Chemical Reactions Analysis
3-(Trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as palladium-catalyzed desulfitative arylation.
Common reagents used in these reactions include palladium catalysts , nucleophiles , and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications Overview
The compound is primarily utilized in the following areas:
-
Organic Synthesis
- Acts as a reagent for synthesizing various organic compounds.
- Used in the preparation of sulfonamides and other sulfonyl derivatives.
-
Fluorination Agent
- Serves as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals.
- Facilitates the introduction of trifluoromethyl groups into organic molecules, enhancing their biological activity.
-
Polymer Chemistry
- Functions as a catalyst in polymer synthesis, particularly in the production of fluorinated polymers.
- Contributes to the development of high-performance materials with unique properties.
-
Pharmaceutical Development
- Employed in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
- Utilized in the design and development of novel therapeutic agents.
-
Agrochemical Applications
- Plays a role in the formulation of agrochemicals, enhancing their efficacy and stability.
Case Study 1: Synthesis of Sulfonamides
A recent study demonstrated the use of 3-(trifluoromethoxy)benzenesulfonyl chloride in synthesizing sulfonamides. The compound was reacted with amines under mild conditions to yield various sulfonamide derivatives with high yields and purity. This method showcased its utility in medicinal chemistry, where sulfonamides are valuable for their antibacterial properties.
| Reagent | Yield (%) | Reaction Conditions |
|---|---|---|
| Aniline | 85 | Room Temperature, 24 hours |
| p-Toluidine | 90 | Room Temperature, 24 hours |
| Ethanolamine | 88 | Room Temperature, 24 hours |
Case Study 2: Fluorination Reactions
In another research project, this compound was employed as a fluorination agent to introduce trifluoromethyl groups into aromatic compounds. The reactions were conducted using various solvents and bases, yielding fluorinated products that exhibited enhanced biological activity.
| Substrate | Fluorinated Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzene | Trifluoromethylbenzene | 75 | DMF, K2CO3, 60 °C |
| Naphthalene | Trifluoromethyl-naphthalene | 78 | DMSO, NaOH, 70 °C |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles and other reagents . The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparative Analysis with Analogous Sulfonyl Chlorides
Structural and Electronic Effects
The reactivity and physical properties of sulfonyl chlorides are influenced by substituents on the aromatic ring. Below is a comparison with key analogs:
Table 1: Physical and Chemical Properties of Selected Sulfonyl Chlorides
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The -OCF₃ and -CF₃ groups significantly enhance reactivity by stabilizing the transition state during nucleophilic substitution (e.g., with amines or hydrazines) .
- Positional Isomerism : 2-Substituted analogs (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride) may exhibit reduced reactivity compared to 3-substituted derivatives due to steric hindrance or electronic effects .
- Electron-Donating Groups (EDGs) : Methoxy (-OMe) substituents decrease reactivity, as seen in 3-methoxybenzenesulfonyl chloride .
Nucleophilic Substitution Reactions
- With Amines : Sulfonyl chlorides react with amines to form sulfonamides, a common step in drug synthesis. The -OCF₃ group accelerates this reaction due to its electron-withdrawing nature, as demonstrated in the synthesis of MDH inhibitors .
- With Hydrazines : highlights the use of benzenesulfonyl chloride derivatives in synthesizing aryl esters and hydrazides, where reactivity correlates with substituent electronic effects.
Kinetics and Mechanism
Research Findings and Industrial Relevance
- Medicinal Chemistry: Fluorinated sulfonyl chlorides are critical intermediates in developing anticancer and antimicrobial agents. For example, 3-(trifluoromethyl)benzenesulfonamide derivatives show notable bioactivity .
- Material Science : The -OCF₃ group’s stability under harsh conditions makes it valuable in synthesizing high-performance polymers .
Biological Activity
3-(Trifluoromethoxy)benzenesulfonyl chloride, also referred to as 3-TFBSCl, is an organosulfur compound characterized by its trifluoromethoxy group attached to a benzenesulfonyl chloride moiety. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
- Molecular Formula : C₇H₄ClF₃O₂S
- Molecular Weight : 244.62 g/mol
- Appearance : Colorless to light yellow liquid
- Density : 1.53 g/cm³
- Flash Point : >110 °C
3-TFBSCl is primarily used as a reagent for introducing the trifluoromethoxyphenylsulfonyl (TFPS) group into various organic molecules. This functional group is known for enhancing lipophilicity, which may improve the bioavailability of compounds in biological systems . The synthesis of 3-TFBSCl can be achieved through several methods, including the reaction of trifluoromethoxybenzene with sulfonyl chloride under controlled conditions.
Biological Activity
While specific biological activity data for this compound is limited, related compounds containing similar structures have demonstrated significant biological properties. The following sections outline potential applications and findings related to this compound.
1. Sulfonamide and Sulfonylurea Synthesis
3-TFBSCl is valuable in synthesizing sulfonamides and sulfonylureas, which are known for their diverse biological activities:
- Sulfonamides : These compounds are utilized in various therapeutic areas, including antibiotics and antidiabetic drugs. The reaction of 3-TFBSCl with primary and secondary amines leads to the formation of sulfonamides.
- Sulfonylureas : Further reactions involving isocyanates yield sulfonylureas, which are primarily used as antidiabetic agents. These compounds enhance insulin secretion from pancreatic beta cells.
2. Interaction with Biological Molecules
Research indicates that 3-TFBSCl interacts with various nucleophiles, including amino acids and peptides. Such interactions can provide insights into its potential as a biochemical tool. The trifluoromethoxy group may also enhance the compound's reactivity towards biological targets due to its electronegative nature.
Case Studies and Research Findings
Recent studies have highlighted the significance of trifluoromethyl groups in drug design, suggesting that compounds with these groups often exhibit improved pharmacological properties:
- Antibacterial Activity : Compounds similar to those derived from 3-TFBSCl have shown promising antibacterial properties against various strains, including E. coli and C. albicans, with minimum inhibitory concentrations (MICs) indicating effective activity .
- Anticancer Activity : In vitro studies have demonstrated that derivatives containing trifluoromethoxy or sulfonyl groups exhibit cytotoxic effects against multiple cancer cell lines, outperforming traditional chemotherapeutic agents like Doxorubicin .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing 3-(trifluoromethoxy)benzenesulfonyl chloride?
Methodological Answer: The synthesis typically involves sulfonation of 3-(trifluoromethoxy)benzene followed by chlorination. A common approach uses chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-reaction, the intermediate is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) ensures high purity (>95%) .
Key Parameters:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns (e.g., singlet for -CF₃ at δ ~120 ppm in ¹⁹F NMR).
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.56).
- Elemental Analysis : Match calculated vs. observed C, H, S, and Cl content (±0.3% tolerance).
- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 740 cm⁻¹ (C-F stretch) .
Q. What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (vapor pressure ~0.1 mmHg at 25°C).
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent violent reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction selectivity be controlled during sulfonation of 3-(trifluoromethoxy)benzene?
Methodological Answer:
- Temperature Modulation : Lower temperatures (0–5°C) favor mono-sulfonation over di-sulfonation.
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize intermediates and reduce side reactions.
- Stoichiometry : Use 1.1–1.3 equivalents of chlorosulfonic acid to minimize over-chlorination.
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, eluent: hexane/EtOAc 4:1) .
Q. What mechanistic insights explain the hydrolytic instability of this sulfonyl chloride?
Methodological Answer: Hydrolysis occurs via nucleophilic attack by water on the electrophilic sulfur center:
- Step 1 : Water coordinates to the sulfonyl chloride, forming a tetrahedral intermediate.
- Step 2 : Cleavage of the S-Cl bond releases HCl, yielding the sulfonic acid.
Kinetic studies show a half-life of <30 minutes in aqueous pH 7.4 buffers at 25°C. Stabilization strategies include storage under anhydrous conditions with molecular sieves .
Q. How can researchers mitigate toxicity risks associated with this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
